![molecular formula C30H32ClN3O4 B2925815 6,7-二甲氧基-4-[4-(4-甲氧基苯基)哌嗪-1-基]-3-(4-甲基苯甲酰)喹啉盐酸盐 CAS No. 2097916-46-4](/img/structure/B2925815.png)
6,7-二甲氧基-4-[4-(4-甲氧基苯基)哌嗪-1-基]-3-(4-甲基苯甲酰)喹啉盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride is a useful research compound. Its molecular formula is C30H32ClN3O4 and its molecular weight is 534.05. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticoronaviral Activity
This compound has been evaluated for its potential in treating coronavirus infections. Given the urgency to find effective antivirals against SARS-CoV-2, this quinoline derivative has been synthesized using environmentally tolerant procedures. It’s an analogue of chloroquine and hydroxychloroquine, which were used in the early stages of the COVID-19 pandemic .
Antimalarial Applications
Quinoline derivatives like this compound have a history of use in antimalarial drugs. Modifications of chloroquine and hydroxychloroquine structures aim to reduce toxicity and improve pharmacokinetic properties while retaining antimalarial efficacy .
Anti-inflammatory Properties
Due to the structural similarities with known anti-inflammatory compounds, this quinoline derivative may possess anti-inflammatory properties. This could make it useful in the treatment of conditions like rheumatoid arthritis and lupus, where chloroquine derivatives have been applied .
Antiparasitic Activity
The compound’s potential antiparasitic activity, particularly against parasites that cause diseases like porphyria cutanea tarda, is another area of interest. This stems from the known applications of its related compounds .
Ultrasonic Synthesis
The compound can be synthesized using ultrasonic treatment, which is a novel and environmentally friendly method. This technique could be a step forward in the green synthesis of medicinal compounds .
Pharmacokinetic Research
Research into the pharmacokinetic properties of this compound is crucial. It involves studying how the compound is absorbed, distributed, metabolized, and excreted in the body. This information is vital for drug development and understanding the compound’s potential as a therapeutic agent .
作用机制
Target of Action
The primary target of the compound is currently under investigation. Preliminary studies suggest that it may have potential anticoronaviral activity . .
Mode of Action
It is believed to interact with its targets in a way that disrupts the normal functioning of the virus, thereby inhibiting its replication . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential antiviral activity. The exact pathways and their downstream effects are yet to be determined. It is hypothesized that the compound may interfere with the life cycle of the virus, affecting its ability to infect host cells and replicate .
Result of Action
The molecular and cellular effects of the compound’s action are currently under study. Preliminary findings suggest that it may inhibit the replication of certain viruses, potentially leading to a decrease in viral load . .
属性
IUPAC Name |
[6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4.ClH/c1-20-5-7-21(8-6-20)30(34)25-19-31-26-18-28(37-4)27(36-3)17-24(26)29(25)33-15-13-32(14-16-33)22-9-11-23(35-2)12-10-22;/h5-12,17-19H,13-16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELQUSAEIHONJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

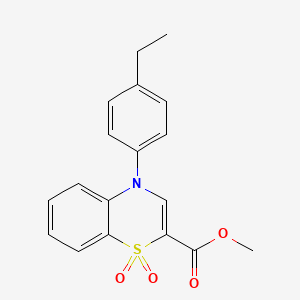
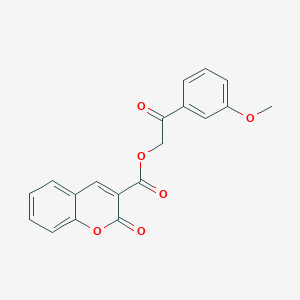
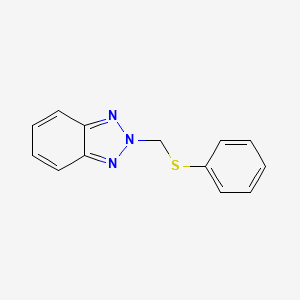
![cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one](/img/structure/B2925742.png)
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2925743.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-hydroxyphenyl)diazenyl]benzoate](/img/structure/B2925744.png)
![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)
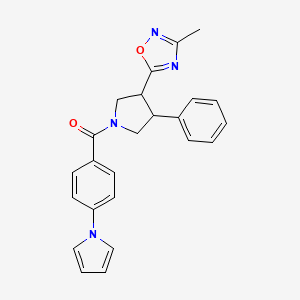
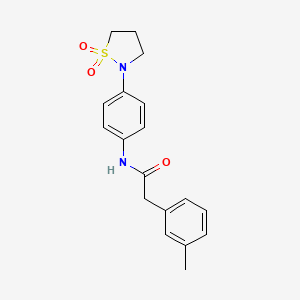
![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)
![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)
![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)